(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid
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Overview
Description
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple phenoxy groups and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenoxy groups: This step involves the reaction of phenol derivatives with appropriate chlorinating agents to introduce chlorine atoms at specific positions.
Coupling reactions: The phenoxy groups are then coupled using suitable coupling agents to form the desired structure.
Final assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]ethanoic acid: Similar structure with an ethanoic acid moiety.
Uniqueness
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid is unique due to its specific arrangement of phenoxy groups and chlorine atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14Cl2O6S |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C16H14Cl2O6S/c1-9(16(19)20)23-14-5-3-10(17)7-15(14)24-13-6-4-11(8-12(13)18)25(2,21)22/h3-9H,1-2H3,(H,19,20)/t9-/m1/s1 |
InChI Key |
QMDOBCGDJDENNL-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)OC2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)OC2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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